molecular formula C22H26N2O4 B10990057 N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

Cat. No.: B10990057
M. Wt: 382.5 g/mol
InChI Key: RYGIUFOJSASJDF-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines an acetylamino group, a methoxyphenyl group, and a chromenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor.

    Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring.

    Construction of the chromenyl acetamide moiety: This is often the most complex step, involving the formation of a chromene ring followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar acetamide structure but with different substituents on the phenyl ring.

    N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-pyran-6-yl)acetamide: Similar structure but with a pyran ring instead of a chromenyl ring.

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is unique due to the combination of its functional groups and the chromenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide

InChI

InChI=1S/C22H26N2O4/c1-14(25)23-17-6-8-20(27-4)18(13-17)24-21(26)12-15-5-7-19-16(11-15)9-10-22(2,3)28-19/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

RYGIUFOJSASJDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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